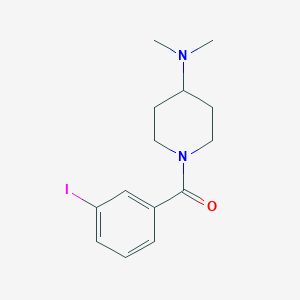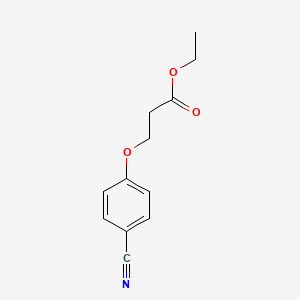
1-(3-Iodobenzoyl)-N,N-dimethylpiperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Iodobenzoyl)-N,N-dimethylpiperidin-4-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an iodinated benzoyl group attached to a piperidine ring, which is further substituted with dimethylamine. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, particularly in the development of novel analgesics and other therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Iodobenzoyl)-N,N-dimethylpiperidin-4-amine typically involves the iodination of a benzoyl precursor followed by the formation of the piperidine ring. One common method includes the reaction of 3-iodobenzoic acid with thionyl chloride to form 3-iodobenzoyl chloride . This intermediate is then reacted with N,N-dimethylpiperidin-4-amine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Iodobenzoyl)-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodinated benzoyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the benzoyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the piperidine ring.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the benzoyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could result in the formation of a carboxylic acid derivative.
Applications De Recherche Scientifique
1-(3-Iodobenzoyl)-N,N-dimethylpiperidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an analgesic, particularly in targeting opioid receptors.
Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 1-(3-Iodobenzoyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as opioid receptors. The compound acts as an agonist at these receptors, modulating pain signals and providing analgesic effects . The pathways involved include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Iodobenzoyl-6β-naltrexamide (IBNtxA): This compound is similar in structure and also targets opioid receptors.
3-Iodobenzoyl chloride: A precursor in the synthesis of 1-(3-Iodobenzoyl)-N,N-dimethylpiperidin-4-amine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to selectively target certain opioid receptor subtypes makes it a valuable compound for developing new analgesics with potentially fewer side effects compared to traditional opioids .
Propriétés
IUPAC Name |
[4-(dimethylamino)piperidin-1-yl]-(3-iodophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19IN2O/c1-16(2)13-6-8-17(9-7-13)14(18)11-4-3-5-12(15)10-11/h3-5,10,13H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMDIXIQFZEHBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C(=O)C2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-[2-(Benzyloxy)ethoxy]aniline](/img/structure/B7867941.png)
